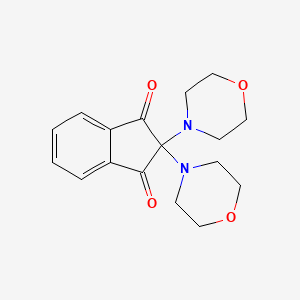

2,2-di-4-morpholinyl-1H-indene-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "2,2-di-4-morpholinyl-1H-indene-1,3(2H)-dione" involves multi-component reactions and innovative techniques. For instance, the morpholine-promoted three-component reaction enables the synthesis of functionalized derivatives with good yields and specific configurations (Cao, Sun, & Yan, 2018). Ultrasound-assisted synthesis offers an efficient method for producing derivatives, highlighting the advantages of using environmentally benign solvents and inexpensive catalysts (Ghahremanzadeh, Fereshtehnejad, Mirzaei, & Bazgir, 2011). Additionally, palladium-catalyzed carbonylative annulation reactions present a broad substrate scope for synthesizing indene-1,3(2H)-dione derivatives (Zhang, Chen, Chen, Zhu, & Ji, 2015).

Molecular Structure Analysis

The molecular structure of compounds in this class can be analyzed through X-ray crystallography and computational methods. These analyses reveal non-planar configurations and provide insights into their stereochemistry and conformation (Hickmott, Cox, & Sim, 1974).

Chemical Reactions and Properties

Research on related compounds has uncovered a variety of chemical reactions, including unexpected σ bond rupture events and the effects of hydration and structure on fragmentation patterns. These findings offer a deeper understanding of the compounds' reactivity and stability under different conditions (Breton, Hughes, Pitchko, Martin, & Hardcastle, 2014).

Physical Properties Analysis

The physical properties of these compounds, such as thermal stability and molecular interactions, are crucial for their characterization and potential applications. Advanced techniques like X-ray diffraction and spectral data analysis are employed to elucidate these properties (Kaynak, Özbey, & Karalı, 2013).

Wirkmechanismus

Target of Action

It is known that similar compounds have been used in the treatment of paramyxoviridae virus infections

Mode of Action

It is known that the compound is a prodrug , which means it is metabolically converted into an active form within the body.

Biochemical Pathways

Similar compounds have been shown to exhibit anti-fibrotic activities . These compounds inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro .

Pharmacokinetics

Prodrug moieties can serve to enhance solubility, absorption, and lipophilicity to optimize drug delivery, bioavailability, and efficacy .

Result of Action

Similar compounds have been shown to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro , indicating potential anti-fibrotic effects.

Action Environment

It is known that the performance of similar compounds can be influenced by different nitrogen sources .

Eigenschaften

IUPAC Name |

2,2-dimorpholin-4-ylindene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c20-15-13-3-1-2-4-14(13)16(21)17(15,18-5-9-22-10-6-18)19-7-11-23-12-8-19/h1-4H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAVMMPWAMYMAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-di(morpholin-4-yl)-1H-indene-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5764807.png)

![6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5764822.png)

![4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine](/img/structure/B5764831.png)

![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B5764850.png)

![2-fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5764868.png)

![3-[(3-bromo-4-methylphenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5764902.png)